molecular formula C21H36O4 B562610 (2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol CAS No. 102629-91-4

(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol

Cat. No.: B562610
CAS No.: 102629-91-4
M. Wt: 352.515
InChI Key: RFZGOGUSGPXHFK-DMIGWYERSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Scientific Research Applications

(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying acetylenic enol ether glycerides In medicine, this compound is being investigated for its potential therapeutic properties, including its role in drug development and disease treatment .

Comparison with Similar Compounds

(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol is unique compared to other similar compounds due to its specific acetylenic enol ether glyceride structure. Similar compounds include other acetylenic enol ethers derived from marine sponges, such as those from the Raspailia ramosa . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Properties

CAS No.

102629-91-4

Molecular Formula

C21H36O4

Molecular Weight

352.515

IUPAC Name

(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol

InChI

InChI=1S/C21H36O4/c22-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-25-20-21(24)19-23/h8,10,16,18,21-24H,1-7,9,11,13,15,17,19-20H2/b10-8+,18-16+/t21-/m0/s1

InChI Key

RFZGOGUSGPXHFK-DMIGWYERSA-N

SMILES

C(CCCCCCO)CCCCCC=CC#CC=COCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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